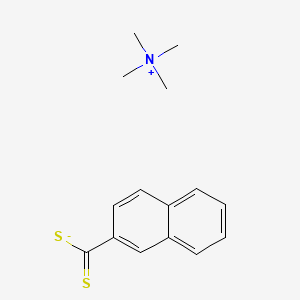
Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2-carbodithioate; tetramethylazanium is a chemical compound that consists of a naphthalene ring substituted with a carbodithioate group at the 2-position and a tetramethylazanium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carbodithioate; tetramethylazanium typically involves the reaction of naphthalene-2-thiol with carbon disulfide in the presence of a base to form the naphthalene-2-carbodithioate anion. This anion is then reacted with tetramethylammonium chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for naphthalene-2-carbodithioate; tetramethylazanium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Naphthalene-2-carbodithioate; tetramethylazanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- Naphthalene-1-carbodithioate; tetramethylazanium
- Phenanthrene-9-carbodithioate; tetramethylazanium
- Anthracene-2-carbodithioate; tetramethylazanium
Uniqueness
Naphthalene-2-carbodithioate; tetramethylazanium is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to similar compounds.
特性
CAS番号 |
70556-18-2 |
|---|---|
分子式 |
C15H19NS2 |
分子量 |
277.5 g/mol |
IUPAC名 |
naphthalene-2-carbodithioate;tetramethylazanium |
InChI |
InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1 |
InChIキー |
WFWKNRSNXCGADO-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















